Ertapenem(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

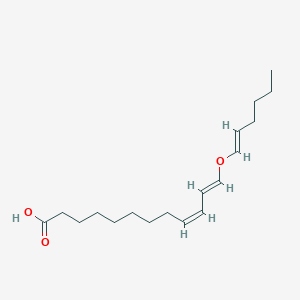

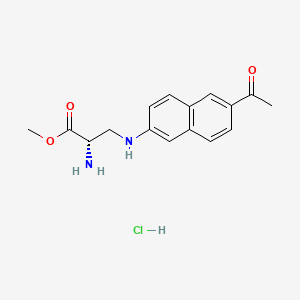

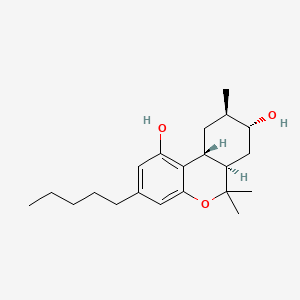

Ertapenem(1-) is a carbapenem antibiotic that belongs to the beta-lactam class of antibiotics. It is known for its broad-spectrum activity against a variety of aerobic and anaerobic gram-positive and gram-negative bacteria. Ertapenem(1-) is commonly used to treat moderate to severe infections, including intra-abdominal infections, community-acquired pneumonia, pelvic infections, and complicated urinary tract infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ertapenem(1-) involves several steps, starting with the preparation of the 1-beta-methyl carbapenem bicyclic nucleus. This nucleus is then coupled with the side chain of Ertapenem in the presence of an organic base such as acetonitrile or dimethylformamide (DMF). The reaction is carried out under condensation conditions until completion. The resulting product is then subjected to hydrogenation using palladium charcoal and sodium bicarbonate solution .

Industrial Production Methods

In industrial production, the process involves the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium. The final product is purified using crystallization techniques, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ertapenem(1-) undergoes several types of chemical reactions, including:

Oxidation: Ertapenem can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in Ertapenem.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups

Common Reagents and Conditions

Common reagents used in the chemical reactions of Ertapenem include hydrogen gas for hydrogenation, palladium charcoal as a catalyst, and organic solvents like acetonitrile and DMF. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the chemical reactions of Ertapenem include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Ertapenem(1-) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.

Biology: Investigated for its interactions with bacterial cell wall synthesis and its effects on bacterial growth.

Medicine: Widely used in clinical settings to treat bacterial infections, particularly those caused by multidrug-resistant organisms.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems

Wirkmechanismus

Ertapenem(1-) exerts its bactericidal effects by targeting and inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, Ertapenem prevents the formation of the bacterial cell wall, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Ertapenem(1-) is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem and meropenem. Compared to these compounds, Ertapenem has a longer half-life, allowing for once-daily dosing. It also has a broader spectrum of activity against gram-positive and gram-negative bacteria but is less effective against non-fermenters like Pseudomonas aeruginosa .

List of Similar Compounds

Imipenem: Another carbapenem antibiotic with a broad spectrum of activity but requires co-administration with cilastatin to prevent degradation.

Meropenem: Similar to Ertapenem but with a shorter half-life and more effective against non-fermenters.

Doripenem: A carbapenem with activity against a wide range of bacteria, including Pseudomonas aeruginosa

Ertapenem(1-) stands out due to its stability, longer half-life, and broad-spectrum activity, making it a valuable antibiotic in the treatment of various bacterial infections.

Eigenschaften

Molekularformel |

C22H24N3O7S- |

|---|---|

Molekulargewicht |

474.5 g/mol |

IUPAC-Name |

3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/p-1/t9-,10-,13+,14+,15-,16-/m1/s1 |

InChI-Schlüssel |

JUZNIMUFDBIJCM-ANEDZVCMSA-M |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)

![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)